2-[7-methyl-3-(morpholine-4-carbonyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide
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Overview
Description
2-[7-methyl-3-(morpholine-4-carbonyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide is a complex organic compound with a unique structure that includes a naphthyridine core, a morpholine ring, and an acetamide group
Preparation Methods
The synthesis of 2-[7-methyl-3-(morpholine-4-carbonyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide involves multiple steps. The synthetic route typically starts with the preparation of the naphthyridine core, followed by the introduction of the morpholine ring and the acetamide group. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
2-[7-methyl-3-(morpholine-4-carbonyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, such as antimicrobial or anticancer properties. In medicine, it could be investigated for its therapeutic potential in treating various diseases. In industry, it may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The naphthyridine core and morpholine ring may play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
When compared to similar compounds, 2-[7-methyl-3-(morpholine-4-carbonyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide stands out due to its unique combination of structural features Similar compounds may include other naphthyridine derivatives or morpholine-containing molecules
Biological Activity
The compound 2-[7-methyl-3-(morpholine-4-carbonyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide is a derivative of naphthyridine that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanism of action, pharmacological effects, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure
The compound's structure can be described as follows:
- Core Structure : Naphthyridine with a morpholine substituent and an acetamide functional group.
Biological Activity Overview
Recent studies have indicated that naphthyridine derivatives exhibit a range of biological activities including antimicrobial, anticancer, and antiparasitic effects. The specific compound has shown promise in various assays.
Antiparasitic Activity
A study focusing on the SAR of naphthyridine derivatives reported that modifications to the naphthyridine core significantly influence antiparasitic activity. The removal or alteration of specific functional groups resulted in a notable loss of activity against Leishmania species, suggesting that the presence of certain moieties is crucial for maintaining efficacy .
Anticancer Properties
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a related naphthyridine derivative exhibited IC50 values in the nanomolar range against MV4-11 cells, indicating potent anti-proliferative activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of naphthyridine derivatives. Key findings include:
These modifications highlight the importance of specific structural components in enhancing the biological profile of the compound.
Case Studies
- In Vivo Studies : A series of in vivo experiments were conducted to assess the pharmacokinetics and toxicity profiles of related compounds. Notably, one study found that while certain derivatives demonstrated high potency, they also exhibited toxicity at higher doses, necessitating careful dose optimization .
- Mechanism of Action : Investigations into the mechanism revealed that these compounds may act by inhibiting key enzymes involved in cellular proliferation and metabolism. For example, inhibition of mTOR pathways was observed with certain naphthyridine derivatives, suggesting a potential role in cancer therapy .
Properties
IUPAC Name |
2-[7-methyl-3-(morpholine-4-carbonyl)-4-oxo-1,8-naphthyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c1-16-3-6-18(7-4-16)13-25-21(29)15-28-14-20(24(31)27-9-11-32-12-10-27)22(30)19-8-5-17(2)26-23(19)28/h3-8,14H,9-13,15H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJODKIVHSKBGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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